N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide, also known as TAK-715, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Antibacterial, Antifungal, and Anthelmintic Activities
Research on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (a compound closely related to the one of interest) has shown significant biological activities. These compounds have been screened for their antibacterial, antifungal, and anthelmintic properties, with some showing promising results. Molecular docking studies have supported these findings, showing that the active compounds bind similarly to standards, indicating a good correlation with the observed in vitro data (Khan et al., 2019).
Anticancer Potential
The synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation against human cancer cell lines have highlighted the anticancer potential of certain compounds within this class. Specifically, some derivatives demonstrated good antiproliferative effects, suggesting that compounds with structural similarities to N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide might hold promise as anticancer agents (Mallesha et al., 2012).
Antibacterial Activity and Molecular Docking
Another study on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials. This research found that compound 8g bearing a 2-methylphenyl group was the most active growth inhibitor against several bacterial strains, including Salmonella typhi and Escherichia coli. These findings suggest the structural framework of this compound may be useful in designing new antibacterial agents (Iqbal et al., 2017).
Material Science Applications
Interestingly, derivatives of the compound have been explored for non-medical applications as well. For example, specific compounds have shown potential in detecting fingerprints on various surfaces, indicating their utility in forensic science and material science (Khan et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Similar compounds have been shown to inhibit ents, reducing the uptake of nucleosides .
Biochemical Pathways
Inhibition of ents can affect nucleotide synthesis and adenosine function, which are critical for various cellular processes .
Result of Action
The inhibition of ents can potentially disrupt nucleotide synthesis and adenosine function, affecting various cellular processes .
properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O3S/c27-23-11-13-24(14-12-23)29-16-18-30(19-17-29)34(32,33)20-15-28-26(31)25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,25H,15-20H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOBPNKKOJRFIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.